molecular formula C18H12BrClN2O B8314377 4-((6-Bromo-4-chloro-2-methoxyquinolin-3-yl)methyl)benzonitrile

4-((6-Bromo-4-chloro-2-methoxyquinolin-3-yl)methyl)benzonitrile

Cat. No.: B8314377
M. Wt: 387.7 g/mol
InChI Key: KPYBHAQBYZMFQD-UHFFFAOYSA-N
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Description

4-((6-Bromo-4-chloro-2-methoxyquinolin-3-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C18H12BrClN2O and its molecular weight is 387.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H12BrClN2O

Molecular Weight

387.7 g/mol

IUPAC Name

4-[(6-bromo-4-chloro-2-methoxyquinolin-3-yl)methyl]benzonitrile

InChI

InChI=1S/C18H12BrClN2O/c1-23-18-15(8-11-2-4-12(10-21)5-3-11)17(20)14-9-13(19)6-7-16(14)22-18/h2-7,9H,8H2,1H3

InChI Key

KPYBHAQBYZMFQD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C(C=C2)Br)C(=C1CC3=CC=C(C=C3)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A heterogeneous mixture of 4-((6-bromo-2,4-dichloroquinolin-3-yl)methyl)benzonitrile (650 mg, 1.16 mmol, Intermediate 44: step c) and sodium methoxide (314 mg, 5.81 mmol) in dry toluene (2.2 mL) was heated at 105° C. After 9 hours, the mixture was cooled to ambient temperature and filtered through Celite®, rinsing with DCM. The filtrate was concentrated and the crude was purified by flash column chromatography (silica gel, 0-5% EtOAc-Hexanes) to provide the title compound as a white solid.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
314 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One

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